molecular formula C9H8BrF3 B11861920 4-Bromo-2,3-dimethylbenzotrifluoride

4-Bromo-2,3-dimethylbenzotrifluoride

Cat. No.: B11861920
M. Wt: 253.06 g/mol
InChI Key: NLSFERYGBHATKO-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzotrifluoride is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and two methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylbenzotrifluoride typically involves the bromination of 2,3-dimethylbenzotrifluoride. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotrifluorides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-2,3-dimethylbenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylbenzotrifluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Similar in structure but lacks the two methyl groups.

    2,3-Dimethylbenzotrifluoride: Similar but lacks the bromine atom.

    4-Bromo-2,3-difluorobenzaldehyde: Contains fluorine atoms and an aldehyde group instead of methyl groups.

Uniqueness

4-Bromo-2,3-dimethylbenzotrifluoride is unique due to the presence of both bromine and two methyl groups on the benzene ring, which imparts specific reactivity and properties. This makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

IUPAC Name

1-bromo-2,3-dimethyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3

InChI Key

NLSFERYGBHATKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C(F)(F)F

Origin of Product

United States

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